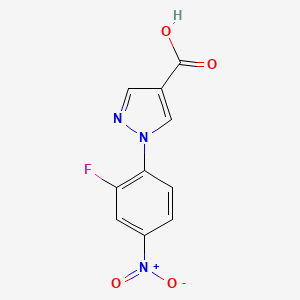
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FNPA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its cytotoxic activity by inducing apoptosis, a programmed cell death process. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit cytotoxic activity against cancer cell lines, inhibit the activity of acetylcholinesterase, and inhibit the activity of topoisomerase II. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory activity and antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and potential application in various fields. However, 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. One future direction is the development of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives with improved solubility and cytotoxic activity. Another future direction is the study of the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. Additionally, the potential application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could be explored.
Métodos De Síntesis
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with malonic acid in the presence of piperidine. The microwave-assisted method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under microwave irradiation. The solvent-free method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under solvent-free conditions.
Aplicaciones Científicas De Investigación
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential application in the field of cancer research. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Propiedades
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)





![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)



